molecular formula C10H10FNO2 B017334 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol CAS No. 106072-73-5

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol

Cat. No. B017334
M. Wt: 195.19 g/mol
InChI Key: APUSQTYVAFAQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain receptors in the central nervous system, leading to its potential use as a therapeutic agent for neurological disorders.

Biochemical And Physiological Effects

Studies have shown that 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain receptors in the central nervous system, leading to its potential use as a therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol in lab experiments is its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further study. However, one of the limitations is its limited availability, which may hinder its widespread use in lab experiments.

Future Directions

There are several future directions for the study of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol. One direction is the further study of its anticancer properties and its potential use as a therapeutic agent for various types of cancer. Another direction is the study of its effects on the central nervous system and its potential use as a therapeutic agent for neurological disorders. Additionally, further studies may be conducted to optimize the synthesis method of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol to increase its availability for lab experiments.

Synthesis Methods

The synthesis of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol has been achieved using several methods. One of the most common methods is the reaction of 6-fluoroindole with 1,2-epoxybutane in the presence of a Lewis acid catalyst. The reaction proceeds through the opening of the epoxide ring and the formation of a tetrahydrofuran ring, resulting in the formation of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol.

Scientific Research Applications

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the central nervous system.

properties

CAS RN

106072-73-5

Product Name

6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

6-fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol

InChI

InChI=1S/C10H10FNO2/c11-6-1-2-7-8(5-6)12-9-10(7,13)3-4-14-9/h1-2,5,9,12-13H,3-4H2

InChI Key

APUSQTYVAFAQFR-UHFFFAOYSA-N

SMILES

C1COC2C1(C3=C(N2)C=C(C=C3)F)O

Canonical SMILES

C1COC2C1(C3=C(N2)C=C(C=C3)F)O

synonyms

3 alpha-hydroxy-6-fluoroindoline

Origin of Product

United States

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